molecular formula C18H24ClNO3 B3334137 (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride CAS No. 36418-29-8

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride

Cat. No.: B3334137
CAS No.: 36418-29-8
M. Wt: 337.8 g/mol
InChI Key: VMZXMTVGOAQUEN-FFHNEAJVSA-N
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Description

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride is a complex organic compound with a unique structure that includes multiple chiral centers and a fused ring system

Mechanism of Action

Target of Action

Dihydrocodeine hydrochloride primarily targets the mu-opioid receptors . These receptors are distributed throughout the central nervous system and play a crucial role in pain perception. When activated, they can inhibit the transmission of pain signals, leading to an analgesic effect .

Mode of Action

Dihydrocodeine hydrochloride interacts with its targets by binding to the mu-opioid receptors . This binding triggers a series of biochemical reactions that result in the inhibition of pain signal transmission . Dihydrocodeine is metabolized to dihydromorphine, a highly active metabolite with a high affinity for mu-opioid receptors .

Biochemical Pathways

Dihydrocodeine is metabolized in the liver by CYP 2D6 into an active metabolite, dihydromorphine, and by CYP 3A4 into a secondary primary metabolite, nordihydrocodeine . A third primary metabolite is dihydrocodeine-6-glucuronide . These metabolic pathways play a significant role in the drug’s pharmacological action.

Pharmacokinetics

The pharmacokinetics of dihydrocodeine and its active metabolite dihydromorphine have been reported to be linear . The bioavailability of dihydrocodeine when administered orally is low (approximately 20%), which may be due to poor gastrointestinal absorption . The average elimination half-life is about 4 hours .

Result of Action

The primary result of dihydrocodeine hydrochloride’s action is the relief of moderate to severe pain, severe dyspnea, and cough . This is achieved through the activation of mu-opioid receptors, which leads to the inhibition of pain signal transmission . Possible opioid-related side effects include drowsiness, nausea, headache, dry mouth, constipation, difficulty passing urine, and mild euphoria .

Action Environment

The action of dihydrocodeine hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. It’s also worth noting that the individual’s metabolic capacity, particularly the activity of CYP2D6 and CYP3A4 enzymes, can significantly influence the drug’s action .

Biochemical Analysis

Biochemical Properties

Dihydrocodeine Hydrochloride interacts with mu opioid receptors, as its metabolite, dihydromorphine, has a high affinity for these receptors . This interaction is key to its role in biochemical reactions.

Cellular Effects

Dihydrocodeine Hydrochloride influences cell function primarily through its interaction with mu opioid receptors. This interaction can impact cell signaling pathways, potentially influencing gene expression and cellular metabolism .

Molecular Mechanism

The mechanism of action of Dihydrocodeine Hydrochloride involves its metabolization to dihydromorphine, a highly active metabolite. This metabolite binds to mu opioid receptors, potentially leading to enzyme activation or inhibition and changes in gene expression .

Metabolic Pathways

Dihydrocodeine Hydrochloride is metabolized to dihydromorphine, a process that involves the enzyme CYP2D6 . This metabolic pathway could potentially influence metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

    Formation of the core structure: This involves the construction of the fused ring system through cyclization reactions.

    Introduction of functional groups: Methoxy and methyl groups are introduced through specific reactions such as methylation.

    Chiral resolution: The compound’s multiple chiral centers require careful control to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Functional groups within the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a useful tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride include:

    Morphine: A well-known analgesic with a similar fused ring structure.

    Codeine: Another analgesic that shares structural similarities.

    Thebaine: An alkaloid with a related structure.

Properties

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3.ClH/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;/h3,6,11-13,17,20H,4-5,7-9H2,1-2H3;1H/t11-,12+,13-,17-,18-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZXMTVGOAQUEN-FFHNEAJVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](CC4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189946
Record name Dihydrocodeine methyl ether hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36418-29-8
Record name Morphinan-6-ol, 4,5-epoxy-3-methoxy-17-methyl-, hydrochloride (1:1), (5α,6α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36418-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrocodeine methyl ether hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036418298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrocodeine methyl ether hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5α,6α)-4,5-epoxy-3-methoxy-17-methylmorphinan-6-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.190
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROCODEINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9073288YPO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride
Reactant of Route 2
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride
Reactant of Route 3
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride
Reactant of Route 4
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride
Reactant of Route 5
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride
Reactant of Route 6
Reactant of Route 6
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride

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